Lycopsamine N-oxide: A Technical Overview of its Chemical Profile and Biological Activity
Lycopsamine N-oxide: A Technical Overview of its Chemical Profile and Biological Activity
Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably within the Boraginaceae family, such as comfrey (Symphytum officinale).[1][2] As a secondary metabolite, it plays a role in the plant's defense mechanisms. This document provides an in-depth guide to the chemical structure, properties, and biological implications of Lycopsamine N-oxide, with a focus on its metabolic activation and toxicological pathways. This information is intended for researchers, scientists, and professionals in the field of drug development and toxicology.
Chemical Structure and Identification
Lycopsamine N-oxide is the N-oxide derivative of lycopsamine. Its chemical structure is characterized by a retronecine-type pyrrolizidine core.
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IUPAC Name: [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate[1][3]
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Canonical SMILES: C--INVALID-LINK--C)(C(=O)OCC1=CC[N+]2([C@H]1--INVALID-LINK--O)[O-])O">C@@HO[1][3]
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InChI Key: DNAWGBOKUFFVMB-FVZLBROTSA-N[3]
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of Lycopsamine N-oxide is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₅NO₆ | [1][2][4] |
| Molecular Weight | 315.36 g/mol | [1][2][3] |
| CAS Number | 95462-15-0 | [1][4] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | >70°C (decomposes) | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| pKa (Predicted) | 12.54 ± 0.29 | [5] |
| Storage Conditions | Store at < -15°C in a dry, well-sealed container | [1][5] |
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and analysis of Lycopsamine N-oxide. These methods are based on established procedures for pyrrolizidine alkaloids and may require optimization for specific plant matrices or analytical instrumentation.
Extraction and Isolation from Plant Material
This protocol describes a common method for extracting and enriching Lycopsamine N-oxide from dried plant material.
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Sample Preparation:
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Air-dry the plant material (e.g., leaves, roots) at room temperature until brittle.
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Grind the dried material into a fine powder using a mechanical mill.
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Extraction:
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Macerate the powdered plant material in methanol for 24-48 hours at room temperature with occasional agitation.
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Filter the extract and repeat the extraction process on the plant residue two more times to ensure complete extraction.
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Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
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Acid-Base Partitioning:
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Dissolve the crude extract in 0.5 M sulfuric acid.
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Wash the acidic solution with diethyl ether or chloroform to remove lipophilic compounds.
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The aqueous phase, containing the protonated alkaloids and their N-oxides, is retained.
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Reduction of N-oxides (Optional, for analysis of total alkaloids):
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To reduce the N-oxides to their corresponding tertiary amine alkaloids, add zinc dust to the acidic aqueous solution and stir for several hours.
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Filter the solution to remove the excess zinc.
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Isolation:
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Make the acidic solution alkaline (pH 9-10) with ammonium hydroxide.
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Perform liquid-liquid extraction with chloroform or dichloromethane to extract the free base alkaloids.
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Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield an alkaloid-rich fraction.
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Purification:
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Further purification can be achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography.
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Analytical Determination by LC-MS/MS
This protocol outlines a general method for the quantification of Lycopsamine N-oxide in extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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Sample Preparation:
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Dissolve the purified extract or a known amount of the crude extract in the initial mobile phase.
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Filter the sample through a 0.22 µm syringe filter before injection.
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Chromatographic Conditions:
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LC System: UHPLC system.
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from other alkaloids.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40°C.
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Injection Volume: 5 µL.
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Mass Spectrometry Conditions:
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Ion Source: Electrospray Ionization (ESI) in positive ion mode.
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Ionization Mode: Heated Electrospray Ionization (HESI).
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Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
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Precursor Ion: [M+H]⁺ for Lycopsamine N-oxide (m/z 316.1755).
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Product Ions: Specific product ions for quantification and confirmation need to be determined by direct infusion of a standard.
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Collision Energy: Optimized for the specific instrument and precursor/product ion pair.
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Biological Activity and Toxicological Pathway
Lycopsamine N-oxide itself is considered a pro-toxin. Its toxicity is manifested after metabolic activation in the liver. This process is a critical area of study in toxicology and drug metabolism.
Metabolic Activation and Hepatotoxicity
The primary mechanism of Lycopsamine N-oxide toxicity involves its conversion to a reactive intermediate in the liver.[2] This pathway is illustrated in the diagram below.
